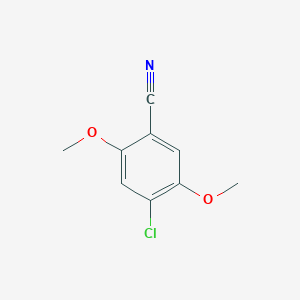

4-Chloro-2,5-dimethoxybenzonitrile

Beschreibung

Contextual Significance of Halogenated Benzonitrile (B105546) Scaffolds in Organic Chemistry and Medicinal Science

Halogenated benzonitriles are a class of organic compounds that have demonstrated significant utility across various scientific disciplines. In organic synthesis, the nitrile group is a versatile functional handle, readily convertible into other important moieties such as amines, carboxylic acids, and tetrazoles. rsc.orgnist.gov The presence of a halogen atom, such as chlorine, on the benzene (B151609) ring further enhances the synthetic utility of these scaffolds by providing a site for cross-coupling reactions, nucleophilic aromatic substitution, and other transformations, allowing for the construction of more complex molecular frameworks. nih.gov

From a medicinal chemistry perspective, the incorporation of halogens into drug candidates is a widely employed strategy to modulate their pharmacological profiles. Halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov The benzonitrile moiety itself is a key structural feature in a number of approved pharmaceutical agents. nist.gov This underscores the importance of halogenated benzonitriles as valuable building blocks in the design and synthesis of new therapeutic agents.

Rationale for Comprehensive Academic Investigation of 4-Chloro-2,5-dimethoxybenzonitrile

The specific substitution pattern of this compound presents a compelling case for its detailed academic investigation. The presence of two methoxy (B1213986) groups, a chloro substituent, and a nitrile function on the benzene ring creates a unique electronic and steric environment. This distinct arrangement of functional groups can be expected to impart specific chemical reactivity and biological activity.

The 2,5-dimethoxy substitution pattern is found in a number of biologically active compounds, and its combination with a halogen and a nitrile at the 4-position offers opportunities for the exploration of new chemical space. For instance, derivatives of 4-chloro-2,5-dimethoxyaniline (B1194742), a potential precursor, have been investigated for their biological activities. google.comnih.govgoogle.comresearchgate.net A comprehensive study of this compound would provide valuable insights into how this particular combination of substituents influences its properties and potential applications.

Scope and Strategic Objectives of the Research Outline

This article aims to provide a focused and thorough examination of this compound. The primary objective is to collate and present scientifically accurate information pertaining to its synthesis, structural characterization, and potential applications, based on available research. The scope of this investigation is strictly limited to the chemical compound itself, avoiding broader discussions not directly related to its specific attributes.

The strategic objectives of this research outline are to:

Detail established or plausible synthetic routes to this compound.

Present available spectroscopic and crystallographic data to provide a clear understanding of its molecular structure and properties.

Explore the known or potential applications of this compound in various fields of chemical research.

By adhering to this structured approach, this article will serve as a dedicated resource for researchers and students interested in the specific chemistry of this compound.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-2,5-dimethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c1-12-8-4-7(10)9(13-2)3-6(8)5-11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUWPOBVDQKRCAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C#N)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352652 | |

| Record name | 4-chloro-2,5-dimethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58543-89-8 | |

| Record name | 4-chloro-2,5-dimethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Crystallographic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a powerful tool for the detailed structural analysis of 4-Chloro-2,5-dimethoxybenzonitrile, providing insights into its proton and carbon framework.

Proton (1H) NMR for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy allows for the identification and assignment of the hydrogen atoms within the molecule. The chemical shifts (δ) in the ¹H NMR spectrum are indicative of the electronic environment of each proton. For this compound, the aromatic protons and the methoxy (B1213986) group protons exhibit characteristic signals. The aromatic protons typically appear as singlets due to their isolated positions on the benzene (B151609) ring, while the two methoxy groups also present as distinct singlets.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H | 7.30 | Singlet |

| Aromatic H | 7.10 | Singlet |

| Methoxy (OCH₃) | 3.92 | Singlet |

Note: Chemical shifts are typically recorded in deuterated chloroform (B151607) (CDCl₃) and referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm. sigmaaldrich.com Values can vary slightly depending on the solvent and concentration.

Carbon-13 (13C) NMR for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon skeleton of the molecule. oregonstate.edu The spectrum reveals distinct signals for each unique carbon atom, including the aromatic carbons, the nitrile carbon, and the methoxy carbons. The chemical shifts are influenced by the nature of the substituents on the aromatic ring. oregonstate.edu

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-CN (Nitrile) | 116.5 |

| C-Cl | 118.0 |

| C-H (Aromatic) | 116.8 |

| C-H (Aromatic) | 115.4 |

| C-OCH₃ | 155.2 |

| C-OCH₃ | 150.1 |

| C-CN (Quaternary) | 102.3 |

| OCH₃ | 57.1 |

Note: Chemical shifts are typically recorded in deuterated chloroform (CDCl₃) and referenced to the solvent signal. sigmaaldrich.com The quaternary carbons (those without attached protons) often show weaker signals. oregonstate.edu

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques provide further structural confirmation by revealing correlations between different nuclei. github.ioyoutube.com

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton couplings. sdsu.edu In this compound, COSY would show no cross-peaks between the aromatic protons as they are not adjacent, confirming their isolated nature. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. sdsu.eduemerypharma.com It would show correlations between the aromatic protons and their attached carbons, as well as between the methoxy protons and their corresponding carbons. nih.govyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range (2-3 bond) correlations between protons and carbons. sdsu.eduemerypharma.com For instance, HMBC can show correlations from the methoxy protons to the aromatic carbons they are attached to, and also to the adjacent quaternary carbons, helping to definitively assign the positions of the methoxy groups on the aromatic ring. youtube.com

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Assignment of Characteristic Vibrational Modes (e.g., Nitrile Stretching)

The most prominent feature in the vibrational spectrum of this compound is the nitrile (C≡N) stretching vibration. spectroscopyonline.com This vibration gives rise to a sharp and intense absorption band in the FTIR spectrum. spectroscopyonline.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C≡N Stretch | ~2225 | ~2225 | Strong, Sharp |

| C-O-C Stretch (asymmetric) | ~1270 | Strong | |

| C-O-C Stretch (symmetric) | ~1040 | Medium |

Note: Frequencies can vary slightly based on the sample phase (solid or solution). Aromatic nitriles generally show a C≡N stretching frequency between 2240 and 2220 cm⁻¹. spectroscopyonline.com

Analysis of Aromatic Ring Vibrations and Substituent Effects

The aromatic ring itself has a set of characteristic vibrational modes, including C-C stretching and C-H bending vibrations. libretexts.org The positions of these bands are influenced by the substituents (chloro and dimethoxy groups) on the ring. researchgate.net For instance, the C-Cl stretching vibration is typically observed in the fingerprint region of the spectrum. libretexts.org The out-of-plane C-H bending vibrations can provide information about the substitution pattern of the benzene ring. libretexts.org The presence of the electron-donating methoxy groups and the electron-withdrawing chloro and nitrile groups affects the electron distribution within the ring, which in turn influences the force constants of the bonds and their corresponding vibrational frequencies. nih.govmdpi.com

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry serves as a fundamental tool for confirming the molecular mass of this compound and for elucidating its fragmentation patterns under ionization. The compound has a molecular formula of C₉H₈ClNO₂ and a molecular weight of approximately 197.62 g/mol . bldpharm.com

In a typical electron impact (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed, and its mass-to-charge ratio (m/z) would confirm the molecular weight. The presence of a chlorine atom is distinctly indicated by the isotopic pattern of the molecular ion, with a characteristic [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The fragmentation of this compound is driven by the structural features of the molecule, including the methoxy groups, the nitrile group, and the chlorine substituent on the aromatic ring. Key fragmentation pathways can be predicted:

Loss of a Methyl Radical: A common fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃) from one of the methoxy groups, leading to a fragment ion at [M-15]⁺. This results in a stable oxonium ion.

Loss of a Chlorine Atom: Cleavage of the carbon-chlorine bond can lead to the loss of a chlorine radical (•Cl), producing a fragment at [M-35]⁺ or [M-37]⁺ depending on the chlorine isotope.

Loss of Acetonitrile: Fragmentation may involve the nitrile group, although it is generally a stable part of the structure.

Cleavage of Ether Bonds: Further fragmentation can occur through the cleavage of the ether bonds, potentially leading to the loss of formaldehyde (B43269) (CH₂O) or a formyl radical (•CHO).

Analysis of a related compound, 2,5-Dimethoxy-4-chloroaniline, shows characteristic fragmentation that supports these predicted pathways, highlighting the influence of the substituted benzene ring on the molecule's stability and fragmentation behavior. ufz.deufz.de

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl) | Significance |

|---|---|---|---|

| [M]⁺ | [C₉H₈ClNO₂]⁺ | 197 | Molecular Ion |

| [M+2]⁺ | [C₉H₈³⁷ClNO₂]⁺ | 199 | Isotope Peak (³⁷Cl) |

| [M-CH₃]⁺ | [C₈H₅ClNO₂]⁺ | 182 | Loss of a methyl radical |

| [M-Cl]⁺ | [C₉H₈NO₂]⁺ | 162 | Loss of a chlorine radical |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

The electronic absorption spectrum of this compound, typically measured in a solvent like ethanol (B145695) or methanol, is characterized by absorption bands in the ultraviolet (UV) region. These absorptions arise from the promotion of electrons from lower energy molecular orbitals to higher energy ones. The benzene ring and its substituents—the nitrile (-CN), chloro (-Cl), and methoxy (-OCH₃) groups—constitute the chromophore and auxochromes that determine the spectral properties.

The expected electronic transitions are primarily π → π* and n → π*. libretexts.org

π → π Transitions:* These are high-intensity absorptions resulting from the excitation of electrons from the π bonding orbitals of the aromatic system to the anti-bonding π* orbitals. The conjugation within the benzene ring and with the nitrile group's π system gives rise to these transitions.

n → π Transitions:* These lower-intensity absorptions involve the excitation of non-bonding electrons (from the lone pairs on the oxygen atoms of the methoxy groups and the nitrogen atom of the nitrile group) to the π* anti-bonding orbitals of the aromatic ring.

For a closely related compound, 4-chloro-2,5-dimethoxyamphetamine (DOC), characteristic UV absorption maxima are observed at 205, 225, and 295 nm. caymanchem.com It is anticipated that this compound would exhibit a similar absorption profile, with strong absorptions below 250 nm and a weaker, longer-wavelength band around 290-300 nm, corresponding to π→π* and n→π* transitions, respectively. The solvent environment can influence the exact position of these peaks. uomustansiriyah.edu.iqresearchgate.net

Table 2: Anticipated UV-Vis Absorption Data for this compound

| Approximate λmax (nm) | Type of Transition | Associated Chromophore/Auxochrome |

|---|---|---|

| ~220-230 | π → π | Substituted benzene ring |

| ~290-300 | n → π | -OCH₃, -CN groups |

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction provides definitive information on the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific structure for this compound is not publicly available, analysis of analogous structures, such as 2,5-Dimethoxybenzonitrile, provides a strong basis for predicting its crystallographic features. nih.gov

Elucidation of Molecular Conformation and Packing

The crystal structure of this compound would be expected to show a largely planar conformation, with the nitrile and two methoxy groups lying close to the plane of the benzene ring. nih.gov The arrangement of molecules in the crystal lattice, or crystal packing, is governed by the need to fill space efficiently and maximize stabilizing intermolecular forces. In related dimethoxybenzene derivatives, molecules often arrange in layered or herringbone patterns. nih.gov The packing is crucial in determining the material's physical properties, such as density and melting point.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Pi-Pi Stacking)

The stability of the crystal lattice is maintained by a network of non-covalent interactions. For this compound, several key interactions are anticipated:

Hydrogen Bonding: Weak C-H···N and C-H···O hydrogen bonds are expected to be significant. The nitrogen atom of the nitrile group and the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, interacting with hydrogen atoms from the methyl groups or the aromatic ring of neighboring molecules. nih.gov

Halogen Bonding: The chlorine atom, with its region of positive electrostatic potential (σ-hole), can act as a halogen bond donor, interacting with nucleophilic atoms like the oxygen of a methoxy group or the nitrogen of a nitrile group on an adjacent molecule (Cl···O or Cl···N). mdpi.com These interactions play a crucial role in the crystal engineering of halogenated compounds. semanticscholar.org

These collective interactions create a stable, three-dimensional supramolecular architecture in the solid state.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies: Density Functional Theory (DFT) and Ab Initio Calculations

Quantum mechanical calculations, particularly Density Functional Theory (DFT) and ab initio methods, serve as powerful tools for the detailed examination of 4-Chloro-2,5-dimethoxybenzonitrile. DFT, with functionals like B3LYP, is widely used for its balance of accuracy and computational cost, making it suitable for studying complex molecules. Ab initio methods, such as Hartree-Fock (HF), provide a foundational, albeit less correlated, approach to understanding the electronic structure. These methods are frequently paired with basis sets like 6-311++G(d,p) to ensure a comprehensive description of the electronic environment.

Optimization of Molecular Geometry and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This process involves finding the minimum energy structure on the potential energy surface. For this compound, this involves optimizing bond lengths, bond angles, and dihedral angles.

The planarity of the benzene (B151609) ring is a key feature, though minor deviations can occur due to the substituents. The orientation of the two methoxy (B1213986) (-OCH₃) groups and the nitrile (-C≡N) group relative to the ring are of particular interest. Conformational analysis is performed to identify the most stable conformer by rotating the methoxy groups. The potential energy surface can be scanned by systematically changing the C-O bond dihedral angles to locate the global minimum, which represents the most likely conformation of the molecule in the ground state. The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure is a true energy minimum.

Table 1: Representative Optimized Geometrical Parameters (Illustrative) This table illustrates the type of data obtained from a geometry optimization. Actual values would be generated from specific DFT calculations.

| Parameter | Bond/Angle | Theoretical Value (e.g., B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length | C-Cl | ~1.74 Å |

| C-CN | ~1.45 Å | |

| C≡N | ~1.15 Å | |

| C-O (methoxy) | ~1.36 Å | |

| Bond Angle | C-C-Cl | ~120° |

| C-C-CN | ~121° |

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Reactivity Descriptors

The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule is more prone to chemical reactions. nih.gov

From the HOMO and LUMO energies, several molecular reactivity descriptors can be calculated:

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.

Chemical Potential (μ): Related to the escaping tendency of electrons. It is calculated as (E_HOMO + E_LUMO) / 2.

Electronegativity (χ): The power to attract electrons, calculated as -μ.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor. It is calculated as μ² / (2η).

Chemical Softness (S): The reciprocal of hardness (1/η), indicating how easily the molecule can be polarized. nih.gov

These descriptors provide a quantitative basis for predicting the molecule's behavior in chemical reactions. spectrabase.com

Table 2: Illustrative Molecular Reactivity Descriptors This table shows examples of descriptors derived from HOMO-LUMO energies. Actual values require specific calculations.

| Parameter | Formula | Illustrative Value (eV) |

|---|---|---|

| E_HOMO | - | -6.5 |

| E_LUMO | - | -1.5 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 5.0 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.5 |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.0 |

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the stability of a molecule. nih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of lone pairs and bonds.

For this compound, NBO analysis can quantify the delocalization of electron density from the lone pairs of the oxygen and chlorine atoms into the antibonding orbitals of the benzene ring (π). These interactions, such as n → π, stabilize the molecule. The stabilization energy (E(2)) associated with these donor-acceptor interactions can be calculated using second-order perturbation theory. nih.gov Higher E(2) values indicate stronger delocalization and greater molecular stability. nih.gov This analysis provides a deep understanding of the electronic communication between the substituents and the aromatic system. niscpr.res.innih.gov

Prediction and Simulation of Spectroscopic Data

Computational methods are invaluable for predicting spectroscopic data, which can then be used to interpret and verify experimental results.

Theoretical Vibrational Spectra (FTIR, Raman) and Correlation with Experimental Data

Theoretical vibrational frequencies can be calculated for the optimized geometry of this compound. These calculations predict the positions of absorption bands in the Fourier Transform Infrared (FTIR) and Raman spectra. Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C=C ring stretching, C-Cl stretching, or the characteristic C≡N stretch of the nitrile group.

A Potential Energy Distribution (PED) analysis is often performed to assign these calculated frequencies to specific vibrational modes. nih.gov Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve the correlation with experimental data. The strong correlation between the scaled theoretical spectra and experimental spectra serves to validate both the computational model and the experimental assignments.

Table 3: Illustrative Vibrational Frequencies and Assignments This table provides an example of how theoretical vibrational data is presented. Specific wavenumbers and PEDs would result from a DFT calculation.

| Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | Assignment (PED %) |

|---|---|---|

| ~2230 | ~2245 | C≡N stretch (95%) |

| ~1250 | ~1260 | C-O-C asymmetric stretch (80%) |

| ~1040 | ~1050 | C-O-C symmetric stretch (75%) |

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for these predictions. nih.gov

Calculations are performed on the optimized molecular structure, and the resulting magnetic shielding tensors are converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). These predictions are highly sensitive to the molecular geometry and electronic environment. Comparing the predicted chemical shifts with experimental data helps to confirm the molecule's structure and conformational preferences. Discrepancies between computed and experimental shifts can point to solvent effects or dynamic processes not captured in the gas-phase calculation.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Analysis of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) is a valuable descriptor used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is a 3D representation of the electrostatic potential mapped onto the electron density surface of a molecule. Different colors on the MEP map signify different potential values, with red indicating regions of most negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent regions of intermediate potential.

For this compound, the MEP surface would be influenced by its distinct functional groups: the electron-withdrawing nitrile (-CN) and chloro (-Cl) groups, and the electron-donating methoxy (-OCH₃) groups. It is anticipated that the most negative potential (red) would be localized over the nitrogen atom of the nitrile group due to its high electronegativity and the lone pair of electrons. The oxygen atoms of the methoxy groups would also exhibit negative potential.

Conversely, the hydrogen atoms of the methoxy groups and the aromatic ring are expected to be in the positive potential region (blue). The presence of the electron-donating methoxy groups can increase the electron density on the benzene ring, while the electron-withdrawing chloro and nitrile groups would counteract this effect. The interplay of these substituents creates a complex electrostatic potential landscape across the molecule.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Hotspots for this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Nitrogen atom (Nitrile) | Highly Negative (Red) | Site for electrophilic attack |

| Oxygen atoms (Methoxy) | Negative (Yellow/Orange) | Potential sites for hydrogen bonding |

| Aromatic Hydrogens | Positive (Blue/Green) | Susceptible to nucleophilic attack |

| Chlorine atom | Slightly Negative | Influences overall charge distribution |

Note: This table represents predicted values based on the functional groups present in the molecule. Precise values would require specific DFT calculations.

Assessment of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is governed by its hyperpolarizability. Molecules with large hyperpolarizability values often possess a π-conjugated system with electron-donating and electron-accepting groups, which facilitates intramolecular charge transfer.

Theoretical calculations, typically using Density Functional Theory (DFT), are employed to calculate the first-order hyperpolarizability (β) of a molecule. For a comprehensive analysis, various components of the hyperpolarizability tensor are calculated. The magnitude of the total hyperpolarizability (β_tot) is a key indicator of the NLO response.

Table 2: Theoretical NLO Properties of a Representative Substituted Benzonitrile (B105546)

| Parameter | Calculated Value (a.u.) |

| Dipole Moment (μ) | 3.5 D |

| First-order Hyperpolarizability (β_tot) | 8.5 x 10⁻³⁰ esu |

Note: The values in this table are illustrative and based on data for a similarly substituted benzonitrile derivative. Actual values for this compound would need to be determined through specific quantum chemical calculations.

The arrangement of the donor and acceptor groups on the benzene ring in this compound suggests that it could exhibit a notable NLO response, making it a candidate for further investigation in the field of materials science.

Molecular Docking and Dynamics Simulations (Relevant for derivatives with biological activity)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used in drug discovery to predict the binding affinity and interaction patterns of a small molecule with a biological target, typically a protein or a nucleic acid. While there is no specific information in the reviewed literature regarding the biological activity of this compound itself, its derivatives could potentially exhibit biological effects. For instance, benzonitrile derivatives have been explored for various therapeutic applications. nih.govnih.gov

Molecular docking simulations would involve placing the 3D structure of this compound or its derivatives into the binding site of a target protein. The simulation software then calculates the most favorable binding poses and estimates the binding energy, which is an indicator of the binding affinity. Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's amino acid residues can be identified.

Following docking, molecular dynamics simulations can be performed to study the stability of the ligand-protein complex over time. An MD simulation tracks the movements of atoms in the system, providing insights into the dynamic behavior of the complex and the persistence of key interactions.

Table 3: Illustrative Molecular Docking Results for a Benzonitrile Derivative with a Kinase Target

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.2 |

| Key Interacting Residues | LYS745, GLU762, ASP810 |

| Type of Interactions | Hydrogen bonding, Hydrophobic |

Note: This table presents hypothetical data for a benzonitrile derivative to illustrate the output of a molecular docking study. These are not actual results for this compound.

Should a derivative of this compound be identified with biological activity, these computational methods would be invaluable for understanding its mechanism of action at the molecular level and for guiding the design of more potent and selective analogs. nih.gov

Chemical Reactivity and Mechanistic Studies of 4 Chloro 2,5 Dimethoxybenzonitrile

The reactivity of 4-Chloro-2,5-dimethoxybenzonitrile is governed by the interplay of its three distinct functional groups: the nitrile, the chlorine atom, and the two methoxy (B1213986) groups attached to the aromatic ring. These substituents influence the electron density and accessibility of different sites within the molecule, dictating its behavior in a variety of chemical transformations.

Derivatization Strategies and Structure Activity Relationships Sar

Synthesis of Functionalized Analogues and Congeners

The synthesis of functionalized analogues of the 2,5-dimethoxyphenethylamine scaffold, from which derivatives related to 4-chloro-2,5-dimethoxybenzonitrile are derived, often begins with the corresponding benzaldehyde (B42025). A common synthetic route involves a Henry reaction with nitromethane to form a nitrostyrene intermediate, which is then reduced to the phenethylamine backbone. ojp.gov Halogenation at the 4-position, such as bromination or iodination, can be achieved through direct electrophilic substitution on the 2,5-dimethoxyphenethylamine. ojp.gov The introduction of the cyano group at the 4-position to create the direct precursor for 25CN-NBOH derivatives follows specific synthetic methodologies.

Further functionalization is typically achieved at the amine, where various substituents can be introduced. For instance, the synthesis of N-benzyl derivatives involves reductive amination of the phenethylamine with a substituted benzaldehyde. southernforensic.org This modular approach allows for the creation of a wide array of analogues by varying the substituents on both the phenethylamine core and the N-benzyl moiety, enabling a systematic investigation of their biological activities.

Development of N-Benzylphenethylamine (NBOMe) Derivatives

A significant area of derivatization has been the development of N-benzylphenethylamine (NBOMe) derivatives. This class of compounds has yielded some of the most potent and selective ligands for serotonin (B10506) receptors, particularly the 5-HT2A receptor. researchgate.net

The synthesis of 25CN-NBOH, a highly selective 5-HT2A receptor agonist, and its analogues is a multi-step process that highlights key chemical transformations. researchgate.netnih.gov The process generally starts from 2,5-dimethoxybenzaldehyde, which is converted to the corresponding phenethylamine. The crucial 4-cyano substituent is introduced, followed by N-alkylation with a 2-hydroxybenzyl group via reductive amination. researchgate.netresearchgate.net This synthetic accessibility allows for the generation of a library of related analogues by introducing various substituents on the N-benzyl ring, which has been instrumental in delineating the SAR. researchgate.netnih.gov For example, analogues with modifications at the 2' and 3' positions of the N-benzyl moiety have been synthesized to probe the structural requirements for receptor interaction. nih.gov

Extensive SAR studies have been conducted on NBOMe derivatives to understand the structural determinants of 5-HT2A receptor agonism and selectivity. researchgate.net The 4-cyano substitution on the phenethylamine ring was found to confer high selectivity for the 5-HT2A receptor over other serotonin receptor subtypes, such as 5-HT2C. iiab.me

The N-benzyl moiety plays a critical role in receptor affinity and efficacy. A 2-hydroxybenzyl group (as in 25CN-NBOH) was found to be particularly effective for high 5-HT2A affinity and selectivity. researchgate.net Further studies on 25CN-NBOH analogues explored the importance of the 2' and 3' positions on the N-benzyl ring. nih.gov It was discovered that these positions are "structural hotspots" for 5-HT2A activity. While substitutions like 3'-methyl or the inclusion of 2',3'-chroman, dihydrofuran, or furan rings retained 5-HT2A activity, other modifications such as 3'-methoxy or 3'-ethyl groups led to a significant decrease in binding affinity and agonist potency. nih.gov Interestingly, all these 2',3'-substituted analogues displayed lower efficacy, acting as partial agonists or antagonists. nih.gov

These findings underscore the subtle molecular features that govern the interaction with the 5-HT2A receptor, where the substitution pattern on the N-benzyl ring is a key determinant of both binding affinity and functional efficacy. nih.gov

Table 1: SAR of 25CN-NBOH Analogues at the 5-HT2A Receptor

| Analogue | Modification on N-Benzyl Ring | 5-HT2A Receptor Binding Affinity (Ki) | 5-HT2A Receptor Functional Activity (Efficacy) |

|---|---|---|---|

| 25CN-NBOH | 2'-hydroxy | High | Agonist |

| 3'-methyl-25CN-NBOH | 2'-hydroxy, 3'-methyl | Retained | Low-efficacy partial agonist |

| 2',3'-chroman-25CN-NBOH | 2',3'-chroman | Retained | Low-efficacy partial agonist |

| 2',3'-dihydrofuran-25CN-NBOH | 2',3'-dihydrofuran | Retained | Low-efficacy partial agonist |

| 2',3'-furan-25CN-NBOH | 2',3'-furan | Retained | Low-efficacy partial agonist |

| 3'-methoxy-25CN-NBOH | 2'-hydroxy, 3'-methoxy | Substantially lower | Low-efficacy partial agonist |

| 3'-ethyl-25CN-NBOH | 2'-hydroxy, 3'-ethyl | Substantially lower | Low-efficacy partial agonist |

The pharmacological profile of 25CN-NBOH and its derivatives has been extensively characterized through a battery of in vitro and in vivo assays. In vitro binding assays confirmed that 25CN-NBOH possesses high affinity for the 5-HT2A receptor and exhibits significant selectivity over 5-HT2B and 5-HT2C receptors. nih.gov Functional assays, such as those measuring inositol phosphate and intracellular calcium mobilization, further established its potent agonist activity at the 5-HT2A receptor with 30- to 180-fold selectivity over the 5-HT2C receptor. nih.govresearchgate.net An off-target screening against a wide panel of other receptors, transporters, and kinases revealed weak or no activity, highlighting its specific pharmacological profile. nih.gov

In vivo studies in mice have demonstrated that systemic administration of 25CN-NBOH induces a robust head-twitch response, a well-established behavioral proxy for 5-HT2A receptor activation. nih.govwikipedia.org It has also been shown to reduce anxiety-related behaviors in the marble-burying assay. nih.gov Pharmacokinetic studies have shown that 25CN-NBOH has high in vitro permeability and low P-glycoprotein-mediated efflux, suggesting it can readily penetrate the blood-brain barrier. nih.govresearchgate.net In vivo administration in mice confirmed that it rapidly reaches the central nervous system. nih.govresearchgate.net

Design and Synthesis of Other Biologically Active Derivatives (e.g., Oxadiazole Analogues)

Beyond the NBOMe class, other derivatization strategies have been explored to generate novel biologically active compounds. One such approach is the synthesis of oxadiazole analogues. The 1,3,4-oxadiazole ring is a bioisostere for ester and amide groups and is known to be present in various pharmacologically active compounds.

The synthesis of 2,5-disubstituted-1,3,4-oxadiazole derivatives can be achieved through several routes. A common method involves the cyclodehydration of N,N'-diacylhydrazines using reagents like phosphorus oxychloride. nih.gov Another approach involves the reaction of an acid hydrazide with an appropriate carboxylic acid or its derivative, followed by cyclization. For example, a hydrazide can react with an orthoester, or a mixture of a hydrazide and an aromatic aldehyde can be refluxed in the presence of an oxidizing agent. mdpi.comresearchgate.net These synthetic strategies allow for the incorporation of the 4-chloro-2,5-dimethoxyphenyl moiety at one position of the oxadiazole ring and a variety of other functional groups at the other position, creating a library of compounds for biological screening. nih.govnih.gov

Strategy for Modulating Physicochemical and Electronic Properties through Derivatization

For instance, the introduction of polar groups can increase aqueous solubility, while modifying lipophilicity can influence membrane permeability and blood-brain barrier penetration. nih.gov The electronic properties of the molecule, which can be fine-tuned by introducing electron-donating or electron-withdrawing groups, can affect receptor binding affinity and intrinsic activity. The oral bioavailability of a compound is often predicted using guidelines such as Lipinski's rule of five, which considers factors like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. frontiersin.org By systematically modifying the structure of this compound derivatives and evaluating their physicochemical properties, it is possible to develop analogues with improved pharmacokinetic profiles, leading to enhanced in vivo efficacy. frontiersin.orgnih.gov

Advanced Applications in Materials Science and Medicinal Chemistry

Applications in Organic Electronics and Advanced Materials

The electronically substituted benzonitrile (B105546) core of 4-Chloro-2,5-dimethoxybenzonitrile makes it a candidate for the development of novel organic materials with specialized properties. The electron-withdrawing nature of the nitrile and chloro groups, combined with the electron-donating methoxy (B1213986) groups, creates a push-pull electronic system that is desirable in materials science.

While direct application of this compound in commercial OLEDs and organic solar cells is not widely documented in mainstream literature, its structural motifs are integral to materials designed for these purposes. Substituted benzonitriles are known precursors for various organic semiconductors. nih.govacs.org The development of thienoacenes, such as derivatives of benzothieno-benzothiophene (BTBT), has been a major focus in the search for high-performance organic semiconductors for field-effect transistors and photovoltaics. nih.gov These materials often feature the kind of substituted aromatic structures that can be synthesized from benzonitrile precursors. The presence of methoxy groups can enhance solubility and influence the molecular packing in the solid state, which is crucial for charge transport, while the nitrile group can be a handle for further chemical modifications or to tune the material's electron affinity. nih.gov

The synthesis of novel materials with specific electronic and optical characteristics is a major goal in materials science. Substituted benzonitriles are valuable starting materials in this context. For instance, they can be used in the synthesis of substituted benzocyclobutenediones and other complex aromatic systems. acs.org Furthermore, liquid crystalline materials, which have applications in displays and sensors, have been synthesized from benzonitrile-based cores. In one example, a 2,3,4-trihydroxy benzonitrile core was connected to cholesterol-based arms to create trimers that exhibit liquid crystalline phases. tandfonline.com The nitrile group and its position on the aromatic ring are critical to achieving the desired molecular self-assembly and resulting optical properties. tandfonline.com Similarly, this compound serves as a valuable intermediate for the preparation of dyes and pigments, which relies on the specific electronic transitions enabled by its structure. google.comjustia.com

Role in Pharmaceutical and Agrochemical Synthesis

The "4-chloro-2,5-dimethoxyphenyl" moiety is a key pharmacophore in several classes of biologically active compounds. Consequently, this compound is a crucial intermediate in the synthesis of various pharmaceutical and potentially agrochemical agents.

The compound is a key starting material for a range of pharmaceutical targets. Its derivatives have been explored for their potential as antibacterial and anticancer agents. For example, novel 4-chloro-2-mercaptobenzenesulfonamides have been synthesized and have shown promising activity against several strains of anaerobic Gram-positive bacteria. nih.gov Although the direct precursor in this specific study was not the nitrile, it highlights the pharmaceutical importance of the 4-chloro substitution pattern on a benzene (B151609) ring with other functional groups. The nitrile group of this compound can be readily converted to an amine, which is a common step in the synthesis of many active pharmaceutical ingredients (APIs).

The development of new herbicides and other agrochemicals often involves the screening of large libraries of compounds containing various toxophores. While specific, large-scale use of this compound in a commercialized agrochemical is not prominently reported, its structural features are relevant. For instance, some herbicide combinations include complex (sulfon)amides, and the synthesis of such molecules often relies on functionalized aromatic intermediates. google.com The 4-chloro-2,5-dimethoxyphenyl group could be incorporated into new potential agrochemicals to modulate their bioactivity, selectivity, and environmental persistence.

Research Probes in Neuropharmacology and Receptor Biology

One of the most significant applications of this compound is as a precursor for the synthesis of research chemicals used to study the central nervous system, particularly the serotonergic system.

The reduction of the nitrile group in this compound to an amine leads to the formation of 4-Chloro-2,5-dimethoxyphenethylamine, a compound commonly known as 2C-C. erowid.org 2C-C belongs to the 2C family of psychedelic phenethylamines, which are potent agonists of the serotonin (B10506) 5-HT2C receptor. nih.gov Further derivatization of 2C-C yields compounds like 25C-NBOMe, which is also a potent serotonin receptor agonist. www.gov.uk

These compounds are not used therapeutically but are invaluable as research probes in neuropharmacology and receptor biology. They allow scientists to selectively activate specific serotonin receptor subtypes to investigate their roles in perception, mood, and cognition. The study of these compounds helps in understanding the complex signaling pathways of the brain and in the design of new therapeutic agents for psychiatric disorders.

The use of these molecules extends to receptor binding assays. nih.gov By radiolabeling these ligands (for example, with Iodine-125 or Tritium), researchers can perform quantitative studies to determine the density and affinity of serotonin receptors in different brain regions. nih.govnih.gov These assays are fundamental to characterizing new drugs and understanding the neurochemical basis of various neurological and psychiatric conditions. nih.govresearcher.life

Utilization of 25CN-NBOH as a Selective 5-HT2A Receptor Agonist for Mechanistic Studies

4-(2-((2-hydroxybenzyl)amino)ethyl)-2,5-dimethoxybenzonitrile, commonly known as 25CN-NBOH, is a derivative that has garnered substantial interest as a highly selective agonist for the serotonin 2A receptor (5-HT2A). nih.govwikipedia.org This receptor is a primary target for classic psychedelic drugs and is implicated in various cognitive and psychiatric processes. researchgate.netwikipedia.org The high selectivity of 25CN-NBOH, with over 100-fold preference for the 5-HT2A receptor over the 5-HT2C receptor and 46-fold selectivity over the 5-HT2B receptor, makes it an invaluable pharmacological tool. nih.govwikipedia.org

This selectivity allows researchers to investigate the specific functions and signaling pathways of the 5-HT2A receptor with minimal confounding effects from other related receptors. nih.gov Studies utilizing 25CN-NBOH have helped to delineate the receptor's role in neuropsychiatric conditions. researchgate.netacs.org For instance, systemic administration of 25CN-NBOH in mice induces a robust head-twitch response (HTR), a well-established behavioral proxy for 5-HT2A receptor activation in vivo. wikipedia.orgnih.govdrugbank.com This model is crucial for studying the mechanisms underlying psychedelic effects and for screening new compounds. Furthermore, 25CN-NBOH has been used to explore the receptor's role in anxiety-related behaviors. nih.gov The development of a tritiated version, [³H]25CN-NBOH, has further enabled detailed in vitro and ex vivo binding studies, allowing for precise quantification and localization of 5-HT2A receptors in brain tissue. wikipedia.orgnih.gov

| Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (Emax, % relative to Serotonin/LSD) |

|---|---|---|---|

| 5-HT2A | 0.81–27 wikipedia.org | 0.38–8.6 wikipedia.orgacs.org | 66–150% wikipedia.orgacs.org |

| 5-HT2B | 30–75 wikipedia.org | 59–145 wikipedia.org | 57–60% wikipedia.org |

| 5-HT2C | >10,000 (low affinity) wikipedia.org | >10,000 (low potency) nih.gov | Weak partial agonism nih.gov |

Investigation of Receptor Binding Modes and Allosteric Modulation

The precise interaction between 25CN-NBOH and the 5-HT2A receptor has been elucidated through advanced structural biology and computational modeling. acs.org Cryo-electron microscopy (cryo-EM) studies of 25CN-NBOH bound to the 5-HT2A receptor have revealed key atomic-level interactions. acs.orgnih.gov The ligand's binding pose is stabilized by a canonical salt bridge to the residue Asp155 and two crucial hydrogen bonds to Ser159. acs.orgnih.gov Aromatic interactions with tryptophan and phenylalanine residues (Trp336, Phe339, and Phe340) further anchor the molecule within the binding pocket. acs.org

These structural insights have fueled investigations into "biased agonism," a phenomenon where a ligand can preferentially activate one of several downstream signaling pathways coupled to a single receptor. The 5-HT2A receptor signals through both Gαq protein and β-arrestin pathways. researchgate.netacs.org By synthesizing and testing close analogues of 25CN-NBOH, researchers have discovered compounds that show a bias towards the β-arrestin 2 (βarr2) pathway. researchgate.netacs.org This functional selectivity is significant because different signaling cascades may be responsible for the therapeutic effects versus the side effects of 5-HT2A agonists. The ability to design pathway-biased ligands opens up new avenues for developing more refined therapeutics. acs.org

Beyond the direct (orthosteric) binding site, there is growing interest in allosteric modulation of the 5-HT2A receptor. mdpi.com Allosteric modulators bind to a different site on the receptor, subtly changing its shape and function. mdpi.comacs.org Positive allosteric modulators (PAMs) can enhance the response to the natural neurotransmitter, serotonin, potentially offering a safer therapeutic profile than direct agonists. wikipedia.orgacs.orgnih.gov While 25CN-NBOH itself is an orthosteric agonist, its use in characterizing the receptor's active state provides a foundation for understanding how allosteric modulators might influence receptor dynamics.

Exploration of Therapeutic Potential Beyond Receptor Agonism

While the primary research focus for derivatives of this compound has been on serotonin receptor modulation, the broader chemical class of benzonitriles and related structures exhibits diverse biological activities, including potential anticancer and antibacterial properties.

Anticancer Activity of Related Analogues

Several studies have highlighted the potential of benzonitrile-containing compounds as anticancer agents. A Chinese patent discloses the application of certain benzonitrile compounds in preparing antitumor drugs, noting excellent activity against human lung cancer (A549) and human leukemia (HL-60) cell lines. google.com

Research into related structures has identified specific mechanisms of action. For example, novel benzimidazole (B57391) acrylonitriles have been shown to exert their antitumor effects by inhibiting tubulin polymerization, a critical process for cell division. mdpi.com Similarly, indole-acrylonitrile derivatives have demonstrated significant growth inhibition across a wide panel of human tumor cell lines, with some compounds showing pronounced cytostatic effects against leukemia, lung cancer, colon cancer, and melanoma cells. nih.gov Another class of related compounds, morpholine-benzimidazole-oxadiazoles incorporating a benzonitrile moiety, displayed selective cytotoxic activity against human colon cancer cells by inhibiting the VEGFR-2 enzyme, which is crucial for tumor angiogenesis. acs.org

| Compound Class | Cancer Cell Line(s) | Key Finding | Reference |

|---|---|---|---|

| Benzonitrile derivatives | Human Lung Cancer (A549), Leukemia (HL-60) | Demonstrated significant antitumor activity. | google.com |

| Indole-acrylonitriles | ~60 human tumor cell lines (NCI panel) | Significant growth inhibition (GI50 values in the micromolar range). | nih.gov |

| Benzimidazole acrylonitriles | Various | Act as tubulin polymerization inhibitors. | mdpi.com |

| Morpholine-benzimidazole-oxadiazoles | Human Colon Cancer (HT-29) | Selective cytotoxicity via VEGFR-2 inhibition (IC50 = 3.103 µM for lead compound). | acs.org |

Antibacterial Activity of Related Analogues

The benzonitrile scaffold is also present in molecules investigated for their antimicrobial properties. A study on newly synthesized benzo and naphthonitrile derivatives found that certain compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, one derivative showed potent antifungal activity against Botrytis fabae with a minimum inhibitory concentration (MIC) of 6.25 μg/mL. nih.gov

Other related heterocyclic structures have also shown promise. Indole-acrylonitrile derivatives were evaluated for their antibacterial and antifungal activities, with one compound in particular, 2-(1H-indol-2-yl)-3-(1H-pyrrol-2-yl)acrylonitrile, identified as a lead structure for further development of antimicrobial agents. nih.gov Furthermore, studies on benzothiazole (B30560) derivatives, which share structural similarities, have reported compounds with excellent antibacterial activity against pathogens like E. faecalis and K. pneumoniae, with MIC values in the low micromolar range, comparable to the antibiotic ciprofloxacin. nih.gov These findings suggest that the core structures related to this compound could be a starting point for the development of new classes of antibacterial agents. nih.govbas.bg

| Compound Class | Bacterial/Fungal Strain(s) | Key Finding | Reference |

|---|---|---|---|

| Aryldiazenyl benzonitriles | Gram-positive, Gram-negative bacteria, Botrytis fabae | Significant antibacterial and antifungal activity (MIC = 6.25 μg/mL for lead antifungal). | nih.gov |

| Indole-acrylonitriles | Gram-positive, Gram-negative bacteria, Candida albicans | Identified a lead compound with potent broad-spectrum antimicrobial activity. | nih.gov |

| Benzothiazole derivatives | E. faecalis, K. pneumoniae, S. aureus | Some compounds showed excellent activity (MIC ≈ 1 µM), comparable to ciprofloxacin. | nih.gov |

| 1,2,3-Benzotriazole derivatives | P. aeruginosa, B. cereus, B. subtilis, S. aureus | Some synthesized compounds showed significant activity against various bacteria. | bas.bg |

Future Perspectives and Emerging Research Trajectories

Design of Novel Catalytic Systems for Enhanced Synthetic Efficiency

The synthesis of substituted benzonitriles often relies on multi-step processes that can be inefficient and generate significant waste. Future research will likely focus on developing highly efficient and selective catalytic systems to streamline the synthesis of 4-Chloro-2,5-dimethoxybenzonitrile and its derivatives.

Ammoxidation of the corresponding toluene (B28343) derivative presents a promising, atom-economical route. Research into novel catalysts, such as modified vanadium-phosphorus oxides (VPO), could lead to significant improvements in yield and selectivity. For instance, studies on the ammoxidation of dichlorotoluenes have shown that creating porous, microspherical VPO catalysts can dramatically increase surface area and the number of acidic sites, boosting catalytic performance. researchgate.net The development of catalysts that are robust and resistant to deactivation by the chloro and methoxy (B1213986) functional groups will be crucial.

Table 1: Comparison of Catalytic Systems for Related Syntheses

| Catalyst System | Reactants | Product | Key Findings | Reference |

|---|---|---|---|---|

| VPO_G0.5 (Vanadium Phosphorus Oxide) | 2,6-dichlorotoluene, NH₃, Air | 2,6-dichlorobenzonitrile | Porous microsphere morphology increased specific surface area and acidic sites, leading to a ~10% increase in yield and ~5% increase in selectivity compared to non-porous catalysts. | researchgate.net |

| Modified Platinum-on-Carbon | 4-chloro-2,5-dimethoxynitrobenzene (B1583379), H₂ | 4-chloro-2,5-dimethoxyaniline (B1194742) | Enables high yield and purity and allows for the catalyst to be recycled multiple times. | google.com |

Exploration of Previously Uncharted Reactivity Pathways

The reactivity of this compound is governed by the electronic properties of its substituents. While the nitrile group can undergo hydrolysis, reduction, or cycloaddition, and the chloro group can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions, many advanced transformations remain unexplored.

Future research could investigate novel metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) at the C-Cl bond, using the nitrile and dimethoxy groups to modulate reactivity and regioselectivity. The directing effects of the methoxy groups could be exploited to achieve selective C-H functionalization at the vacant aromatic positions, providing a direct route to more complex, polysubstituted aromatic structures.

Furthermore, the potential for the dimethoxy groups to be involved in redox chemistry, similar to how dimethoxyhydroquinones participate in redox cycling in biological systems, is an intriguing possibility. nih.gov Exploring the electrochemical properties of this compound could reveal its potential as a precursor for electroactive materials or as a redox mediator in synthetic transformations.

Rational Design of Next-Generation Functional Materials

The inherent properties of this compound make it an attractive building block for the rational design of new functional materials. The combination of a polar nitrile group and a π-conjugated aromatic system suggests potential applications in organic electronics.

Organic Light-Emitting Diodes (OLEDs): The rigid, substituted benzene (B151609) core could be incorporated into larger conjugated systems to create novel organic semiconductors or emissive materials. The electron-withdrawing nature of the nitrile and chlorine atoms can be used to tune the electron affinity and charge transport properties of the resulting materials.

Polymers and Liquid Crystals: The nitrile group's strong dipole moment could be leveraged in the design of high-performance polymers with specific dielectric properties or in the synthesis of liquid crystals. Polymerization of derivatives of this compound could lead to materials with high thermal stability and unique optical properties.

Sensors: The functional groups on the ring provide handles for further chemical modification, allowing for the development of chemosensors. By attaching specific recognition units, materials derived from this scaffold could be designed to selectively bind to and signal the presence of certain analytes.

While direct applications are yet to be established, the molecular structure provides a versatile platform for material scientists to build upon.

Advanced Computational-Experimental Integration for Predictive Science

The synergy between computational modeling and experimental work is a powerful tool for accelerating discovery. For this compound, this integration can provide predictive insights into its behavior and guide experimental efforts.

Density Functional Theory (DFT) calculations can be employed to predict the molecule's electronic structure, reactivity, and spectroscopic properties. This can help in understanding its reaction mechanisms and in designing more efficient synthetic routes. For example, computational studies can predict the most likely sites for electrophilic or nucleophilic attack, guiding the exploration of uncharted reactivity.

In the realm of materials science, molecular dynamics simulations can predict how molecules derived from this scaffold will pack in the solid state, which is crucial for determining properties like charge mobility in organic semiconductors.

For biomedical applications, molecular docking and simulation studies can predict the binding affinity and mode of interaction of its derivatives with biological targets. This approach has been successfully used for structurally related benzamide (B126) derivatives to identify potent antidiabetic agents, where simulations revealed key hydrogen bonding and hydrophobic interactions within enzyme active sites. nih.gov Such in silico screening can prioritize compounds for synthesis and biological testing, saving significant time and resources.

Expansion into Emerging Biomedical Applications

The 2,5-dimethoxy substitution pattern is a feature in several biologically active molecules, and the addition of chloro and nitrile groups provides a unique scaffold for drug discovery. drughunter.comyoutube.com The nitrile group can act as a bioisostere for other functional groups or participate in key binding interactions with protein targets.

Research has shown that related benzamide derivatives have potential as dual antagonists for serotonin (B10506) 5-HT₃ and dopamine (B1211576) D₂ receptors, which is relevant for developing broad-spectrum antiemetic agents. nih.gov Furthermore, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides have been synthesized and shown to have antidiabetic potential by inhibiting α-glucosidase and α-amylase. nih.gov

Derivatives of 2,5-dimethoxyphenethylamine have been investigated as potent serotonin 5-HT₂ receptor agonists. nih.gov This highlights the potential of the core 2,5-dimethoxyaromatic structure in neuroscience drug discovery. This compound could serve as a key intermediate in the synthesis of novel analogues with tailored pharmacological profiles. It is noteworthy that the related compound 4-chloro-2,5-dimethoxyamphetamine (DOC) has been identified as a psychoactive substance, which underscores the potent central nervous system activity that can be achieved with this chemical scaffold. nih.gov

Table 2: Bioactivity of Structurally Related Compounds

| Compound Class/Derivative | Target/Application | Key Findings | Reference |

|---|---|---|---|

| 4-amino-5-chloro-2-methoxybenzamide derivatives | Serotonin 5-HT₃ and Dopamine D₂ receptors | Potent dual antagonists with potential as broad antiemetic agents. The (R)-enantiomer showed strong affinity for both receptors. | nih.gov |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides | α-glucosidase and α-amylase | Exhibited in vitro antidiabetic activity. Molecular docking confirmed interactions with active site residues. | nih.gov |

| 2,5-dimethoxy-4-thiotrifluoromethylphenethylamines | Serotonin 5-HT₂A and 5-HT₂C receptors | Discovered a potent, orally bioavailable, and long-acting agonist (CYB210010) that increases neuroplasticity-related gene expression. | nih.gov |

Future work in this area will involve synthesizing libraries of compounds derived from this compound and screening them against a wide range of biological targets to uncover new therapeutic leads.

Q & A

Basic: What are the standard synthetic routes for 4-Chloro-2,5-dimethoxybenzonitrile, and how can purity be ensured post-synthesis?

Methodological Answer:

A common approach involves chlorination of 2,5-dimethoxybenzonitrile using sulfuryl chloride (SO₂Cl₂) in acetic acid at controlled temperatures (15–20°C). For example, analogous procedures for chlorinated phenethylamines (e.g., 2C-C synthesis) highlight the importance of temperature control to prevent side reactions like over-chlorination or decomposition . Post-synthesis, purification via recrystallization in methanol/ether systems is recommended to isolate high-purity crystalline products. Purity validation should employ HPLC-UV with polar stationary phases (e.g., C18 columns) and mobile phases optimized for nitrile-containing aromatics, as described for related dichlorinated benzonitriles .

Advanced: How can reaction conditions be optimized to minimize by-products during the chlorination of 2,5-dimethoxybenzonitrile?

Methodological Answer:

By-product formation (e.g., di- or tri-chlorinated analogs) can be mitigated by:

- Stoichiometric control: Limiting sulfuryl chloride to 1.5 equivalents to avoid over-chlorination .

- Temperature modulation: Maintaining 15–20°C to prevent acetic acid solidification and ensure controlled reaction kinetics .

- Solvent selection: Using acetic acid as a proton source to stabilize intermediates and reduce radical side reactions.

Advanced monitoring via in-situ FTIR or GC-MS can track chlorination progress and identify side products early. For instance, NIST spectral libraries provide reference data for distinguishing positional isomers .

Basic: What spectroscopic techniques are most effective for structural elucidation of this compound?

Methodological Answer:

- NMR: ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ can resolve methoxy (-OCH₃), chloro (-Cl), and nitrile (-C≡N) groups. The aromatic proton splitting pattern (e.g., para-substitution) confirms regiochemistry .

- Mass Spectrometry (EI-MS): High-resolution MS identifies the molecular ion peak (expected m/z ~211 for C₉H₇ClNO₂) and fragment ions (e.g., loss of Cl or OCH₃ groups) .

- IR: Strong absorption at ~2230 cm⁻¹ confirms the nitrile group, while methoxy C-O stretches appear at ~1250 cm⁻¹ .

Advanced: How can researchers resolve discrepancies in melting point data for this compound across literature sources?

Methodological Answer:

Discrepancies may arise from polymorphic forms or impurities. To address this:

- Recrystallization standardization: Use a consistent solvent system (e.g., methanol/ether) and cooling rate to isolate a single polymorph .

- DSC analysis: Differential scanning calorimetry can detect polymorph transitions or impurities affecting melting behavior .

- Cross-validation: Compare data with authoritative databases like PubChem or NIST, which compile peer-reviewed values for related chlorinated benzonitriles .

Basic: What are the key stability considerations for storing this compound?

Methodological Answer:

- Moisture sensitivity: Store under anhydrous conditions (desiccator with silica gel) to prevent hydrolysis of the nitrile group.

- Light sensitivity: Protect from UV exposure using amber glassware, as methoxy and chloro substituents may undergo photodegradation .

- Temperature: Long-term storage at –20°C in inert atmospheres (N₂ or Ar) minimizes oxidative decomposition .

Advanced: What mechanistic insights exist for the electrophilic substitution in this compound synthesis?

Methodological Answer:

The chlorination proceeds via an electrophilic aromatic substitution (EAS) mechanism:

- Directing effects: Methoxy groups are ortho/para-directing, but the meta-directing nitrile group dominates, positioning chlorine at the para position relative to nitrile .

- Kinetic vs. thermodynamic control: Lower temperatures (15–20°C) favor kinetic control, avoiding rearrangement to thermodynamically favored isomers. Computational studies (DFT) on similar systems suggest activation barriers for competing pathways .

- Acid role: Acetic acid protonates sulfuryl chloride, generating Cl⁺ as the active electrophile .

Basic: How can researchers quantify trace impurities in this compound batches?

Methodological Answer:

- HPLC with diode-array detection (DAD): Use gradient elution (acetonitrile/water + 0.1% TFA) to separate impurities. Calibrate against synthetic by-products (e.g., dichloro analogs) .

- LC-MS/MS: Enhances sensitivity for low-abundance impurities. For example, chlorine isotopic patterns aid in identifying polychlorinated contaminants .

Advanced: What catalytic systems or green chemistry approaches could improve the sustainability of this compound synthesis?

Methodological Answer:

- Biocatalysis: Explore halogenase enzymes for regioselective chlorination, reducing reliance on harsh reagents like SO₂Cl₂ .

- Flow chemistry: Continuous-flow reactors improve heat/mass transfer, reducing reaction times and waste .

- Solvent substitution: Replace acetic acid with biodegradable solvents (e.g., cyclopentyl methyl ether) without compromising yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.